molecular formula C13H13F3O2 B8562756 ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

Cat. No. B8562756
M. Wt: 258.24 g/mol
InChI Key: KNSMQNROMFPXHH-UHFFFAOYSA-N
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Patent
US08252797B2

Procedure details

2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester (prepared as per literature procedure) (0.70 g, 2.7 mmol) in THF (5 ml) was added to a solution of lithium aluminium hydride (0.123 g, 3.25 mmol) in THF (5 ml) at 0° C. over a period of 10 min. and stirred further at 20-25° C. for 2 hours. The reaction mixture was diluted with THF (15 ml) and quenched with 10% NaOH solution (5 ml) and water (10 ml). The aqueous layer was extracted with ethyl acetate, washed with saturated brine solution and dried over Na2SO4. The organic layer was evaporated to afford [2-(3-trifluoromethyl-phenyl)-cyclopropyl]-methanol as a colorless oil (0.54 g, 92%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:8][CH:7]1[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:16][C:15]([F:17])([F:18])[C:11]1[CH:10]=[C:9]([CH:7]2[CH2:8][CH:6]2[CH2:4][OH:3])[CH:14]=[CH:13][CH:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(=O)C1C(C1)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0.123 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred further at 20-25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% NaOH solution (5 ml) and water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1C(C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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